molecular formula C39H36N2O4 B613439 Fmoc-Dab(Mtt)-OH CAS No. 851392-68-2

Fmoc-Dab(Mtt)-OH

Cat. No. B613439
CAS RN: 851392-68-2
M. Wt: 596,73 g/mole
InChI Key: RXKBBKLPMHPIKD-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dab(Mtt)-OH, also known as 4-(4,4-dimethylthio-2,6-difluorobenzyloxycarbonyl)-2,6-difluorobenzyl-L-α-aspartyl-O-methyloxymethyl ester, is a reagent used in organic synthesis. It has a wide range of applications in the field of organic chemistry, such as peptide synthesis, peptide coupling, and the preparation of peptide derivatives. It is a versatile reagent with a wide range of uses, from the synthesis of peptide bonds to the preparation of peptide derivatives.

Scientific Research Applications

  • Challenges in Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Dab(Mtt)-OH shows abnormally poor coupling efficiency during SPPS. It undergoes rapid lactamization under various conditions, making its incorporation challenging. An alternative orthogonally protected building block is recommended for more efficient synthesis (Lam, Wu, & Wong, 2022).

  • Peptide Crosslinker Synthesis : This compound has been used in the preparation of MMP-13 degradable peptide QPQGLAK-NH(2) on solid-phase using Fmoc chemistry. It plays a crucial role in synthesizing peptide crosslinkers for biomimetic scaffolds in tissue engineering (He & Jabbari, 2006).

  • Synthesis of Cyclic Peptides and Oligolysine Cores : Fmoc-Lys(Mtt)-OH has been used in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores. This process is significant for the solid-phase assembly of multiple antigenic peptides and template-assembled synthetic proteins (Aletras et al., 2009).

  • Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : In cancer theranostics, differentially protected Fmoc-Lys-(Tfa)-OH, closely related to this compound, is utilized for attaching fluorescent tags while growing peptide chains. This method is pivotal for creating bioconjugates targeting specific cancer types (Sengupta et al., 2018).

  • Development of Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks, including this compound, has shown promising results in developing antibacterial materials. These materials inhibit bacterial growth and are not cytotoxic to mammalian cells (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-Dab(Mtt)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted reactions from occurring at the amino group of the amino acid . The Mtt (4-methyltrityl) group is another protective group that can be selectively removed under mild acidic conditions .

Biochemical Pathways

Instead, it is used in the laboratory synthesis of peptides, which can then participate in various biochemical reactions .

Pharmacokinetics

The peptides synthesized using this compound would have their own adme (absorption, distribution, metabolism, and excretion) properties, which would depend on their specific structure and composition .

Result of Action

The main result of the action of this compound is the successful synthesis of a peptide with the desired sequence . The Fmoc and Mtt groups protect the amino acid during synthesis, and can be selectively removed when no longer needed .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . For example, the removal of the Fmoc group is typically performed under basic conditions, while the removal of the Mtt group requires mildly acidic conditions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKBBKLPMHPIKD-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main issue with using Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS)?

A1: While commercially available and designed for orthogonal protection strategies in SPPS, Fmoc-2,4-diaminobutyric acid(4-methyltrityl)-OH (this compound) exhibits unexpectedly poor coupling efficiency. Research has shown that this is due to the compound's propensity to undergo rapid lactamization under various conditions and with a variety of coupling reagents. [] This unintended side reaction significantly hinders its incorporation into peptide chains during SPPS.

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